Cas no 4704-77-2 (3-Bromo-1,2-propanediol)
3-Bromo-1,2-propanediol Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromopropane-1,2-diol
- 3-Bromo-1,2-Propanediol
- 1,2-Propanediol,3-bromo-
- 3-Bromo-
- 3-BROMO-1,2-PROPANEDIOL,PALE YELLOW LIQUID
- 3-bromo-2-propanediol
- C3H7BrO2
- 3-Bromo-1,2-propanediol, 97%
- AKOS015916343
- 1ST15326
- Bromodeoxyglycerol
- BP-21425
- FT-0615240
- 3-Bromodeoxyglycerol
- bromopropane-2,3-diol
- BS-28661
- FT-0690329
- CHEBI:18719
- Glycerol bromohydrin
- NS00044992
- bromomethyl ethylene glycol
- Q27109088
- Monobromoglycerol
- 2-01-00-00540 (Beilstein Handbook Reference)
- SB47699
- alpha-Bromohydrin
- 1,2-Propanediol, 3-bromo-
- D84178
- (RS)-3-bromo-1,2-propanediol
- SCHEMBL370747
- 3-bromo-propane-1,2-diol
- 1-BROMO-2,3-DIHYDROXYPROPANE
- (+/-)-Glycerol 1-bromohydrin
- FT-0694613
- CHEMBL3276497
- UNII-AS532NK8NE
- EINECS 225-186-2
- 2,3-dihydroxyl-n-propyl bromide
- AS532NK8NE
- EN300-214063
- 4704-77-2
- MFCD00004711
- 3-Bromo-1,2-propanediol, technical, >=96% (GC)
- .alpha.-Bromohydrin
- DTXSID20963729
- SB46822
- BRN 1719124
- 3-bromo-propan-1,2-diol
- 1-Bromo-2,3-propanediol
- DTXCID601021067
- (A+-)-Glycerol 1-bromohydrin
- 3-Bromo-1,2-propanediol
-
- MDL: MFCD00004711
- Inchi: 1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
- InChI Key: SIBFQOUHOCRXDL-UHFFFAOYSA-N
- SMILES: BrCC(CO)O
Computed Properties
- Exact Mass: 153.96300
- Monoisotopic Mass: 153.962942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 32
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.3
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: Colorless or yellow viscous liquid
- Density: 1.771 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 72-75 °C0.2 mm Hg(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.518(lit.)
- PSA: 40.46000
- LogP: -0.26550
- Solubility: Not determined
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
3-Bromo-1,2-propanediol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 1760 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
- FLUKA BRAND F CODES:8
- RTECS:TY3360000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
- Storage Condition:2-8°C
3-Bromo-1,2-propanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025033-25g |
3-Bromo-1,2-propanediol |
4704-77-2 | 97% | 25g |
¥5685 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025033-5g |
3-Bromo-1,2-propanediol |
4704-77-2 | 97% | 5g |
¥1247 | 2024-05-23 | |
| TRC | B686655-1g |
3-Bromo-1,2-propanediol |
4704-77-2 | 1g |
$ 115.00 | 2023-09-08 | ||
| TRC | B686655-5g |
3-Bromo-1,2-propanediol |
4704-77-2 | 5g |
$ 431.00 | 2023-09-08 | ||
| TRC | B686655-10g |
3-Bromo-1,2-propanediol |
4704-77-2 | 10g |
$ 759.00 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 226130-5G |
3-Bromo-1,2-propanediol |
4704-77-2 | 5g |
¥1456.46 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 226130-25G |
3-Bromo-1,2-propanediol |
4704-77-2 | 25g |
¥2683.69 | 2023-12-09 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R025033-1g |
3-Bromo-1,2-propanediol |
4704-77-2 | 97% | 1g |
¥899 | 2024-05-23 | |
| eNovation Chemicals LLC | D765590-1g |
3-BROMO-1,2-PROPANEDIOL |
4704-77-2 | 97% | 1g |
$100 | 2024-06-06 | |
| abcr | AB282251-1 g |
3-Bromopropane-1,2-diol; . |
4704-77-2 | 1g |
€127.00 | 2023-04-26 |
3-Bromo-1,2-propanediol Suppliers
3-Bromo-1,2-propanediol Related Literature
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Rahul A. Watile,Krishna M. Deshmukh,Kishor P. Dhake,Bhalchandra M. Bhanage Catal. Sci. Technol. 2012 2 1051
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Ahmed El-Gokha,Stefan A. Laufer,Pierre Koch Org. Biomol. Chem. 2015 13 10699
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J. Steinbauer,L. Longwitz,M. Frank,J. Epping,U. Kragl,T. Werner Green Chem. 2017 19 4435
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Lucia Conzatti,Roberto Utzeri,Philip Hodge,Paola Stagnaro RSC Adv. 2015 5 6222
-
Benjamin L. Lu,Geoffrey M. Williams,Margaret A. Brimble Org. Biomol. Chem. 2020 18 5073
Additional information on 3-Bromo-1,2-propanediol
3-Bromo-1,2-propanediol (CAS No. 4704-77-2): A Versatile Chemical Compound in Modern Applications
3-Bromo-1,2-propanediol (CAS No. 4704-77-2) is a brominated organic compound with the molecular formula C3H7BrO2. This compound, also known as 3-bromopropane-1,2-diol, is a colorless to pale yellow liquid with a wide range of applications in pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure, featuring both a bromine atom and two hydroxyl groups, makes it a valuable intermediate in organic synthesis. Researchers and industries are increasingly interested in 3-Bromo-1,2-propanediol due to its reactivity and potential in green chemistry initiatives.
The chemical properties of 3-Bromo-1,2-propanediol include a molecular weight of 154.99 g/mol, a boiling point of approximately 120°C (at 10 mmHg), and a density of 1.78 g/cm3. These properties make it suitable for use in controlled reactions, particularly in the synthesis of pharmaceutical intermediates and biodegradable materials. The compound's bromine moiety allows for nucleophilic substitution reactions, while the diol functionality enables further derivatization, such as esterification or etherification. This dual reactivity is why 3-Bromo-1,2-propanediol is often searched alongside terms like "brominated diol synthesis" or "1,2-propanediol derivatives."
In recent years, the demand for sustainable chemicals has grown, and 3-Bromo-1,2-propanediol has been explored as a building block for eco-friendly polymers and bio-based materials. For example, it can be used to modify starch or cellulose, enhancing their mechanical properties for packaging applications. This aligns with the global trend toward reducing plastic waste, a topic frequently searched as "green alternatives to traditional plastics." Additionally, the compound's role in pharmaceutical research is noteworthy, particularly in the development of antiviral agents and anti-inflammatory drugs, which are high-interest areas in post-pandemic healthcare.
From a safety and handling perspective, 3-Bromo-1,2-propanediol requires standard laboratory precautions, including the use of gloves and eye protection. While it is not classified as a hazardous substance under most regulatory frameworks, proper ventilation is recommended during its use. This information is often sought by professionals searching for "safe handling of brominated compounds" or "chemical storage best practices." The compound's stability under normal conditions and compatibility with common solvents like ethanol and acetone further enhance its practicality in industrial settings.
Looking ahead, 3-Bromo-1,2-propanediol is poised to play a significant role in emerging technologies, such as 3D printing resins and advanced coatings. Its ability to cross-link with other monomers makes it a candidate for formulating high-performance materials. As industries continue to prioritize innovation and sustainability, this compound will likely remain a topic of interest in scientific literature and patent filings. For those researching "next-generation chemical intermediates" or "specialty chemicals for advanced manufacturing," 3-Bromo-1,2-propanediol offers a compelling case study.
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